molecular formula C14H18BrNO5 B7895097 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid

Cat. No.: B7895097
M. Wt: 360.20 g/mol
InChI Key: VUYQQDLQMHNEKE-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid typically involves multiple steps:

    Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the 3-position.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amino acid.

    Coupling Reaction: The Boc-protected amino acid is then coupled with 3-bromo-4-methoxyphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 2-(3-Bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid or 2-(3-Bromo-4-formylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid.

    Reduction: 2-(4-Methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino acid upon enzymatic cleavage of the Boc group. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards molecular targets, such as enzymes or receptors, by altering its electronic and steric properties.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(3-Bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid:

    2-(3-Bromo-4-methoxyphenyl)-2-aminoacetic acid: Does not have the Boc protection, making it more reactive and less stable.

Uniqueness: The presence of both bromine and methoxy groups, along with the Boc-protected amino group, makes 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid unique. These substituents provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)8-5-6-10(20-4)9(15)7-8/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQQDLQMHNEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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